3,4,5-Trichloropyridazine

描述

Significance of Heterocyclic Chlorinated Compounds in Contemporary Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of fundamental importance in chemistry and biology. msu.eduijarsct.co.in When these structures are halogenated, particularly with chlorine, their physicochemical properties can be significantly altered, influencing their reactivity and biological interactions.

The pyridazine (B1198779) nucleus, a six-membered ring with two adjacent nitrogen atoms, is a versatile scaffold in the design of new pharmacologically and agrochemically active molecules. scholarsresearchlibrary.comsphinxsai.com Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and antidiabetic properties. scholarsresearchlibrary.com In agriculture, certain pyridazine derivatives are utilized for their plant growth-regulating effects. scholarsresearchlibrary.com The inherent polarity and hydrogen-bonding capacity of the pyridazine ring contribute to its utility in drug discovery. nih.gov The easy functionalization of the pyridazine ring at various positions makes it an attractive building block for the synthesis of new therapeutic agents. scholarsresearchlibrary.comrjptonline.org

The introduction of chlorine atoms into a molecule can have profound effects on its biological activity. researchgate.net While some polychlorinated compounds are known for their environmental persistence, chlorinated organic chemicals within a specific molecular weight range are crucial components of many pharmaceuticals and crop-protection agents. researchgate.neteurochlor.org The presence of chlorine can enhance a molecule's lipophilicity, which may lead to better partitioning into cell membranes and proximity to biological targets. researchgate.netsci-hub.se Furthermore, the electronegativity of chlorine can influence the electrophilicity of nearby parts of the molecule and allow for non-bonding interactions with biological targets. researchgate.net It is important to note that the effect of chlorination is not universally positive; in some instances, it can diminish or eliminate biological activity. researchgate.net Therefore, the influence of chlorine as a substituent must be determined empirically for each specific application. researchgate.neteurochlor.org

Pyridazine Scaffold in Medicinal and Agrochemical Research

Overview of Previous Research on Polychlorinated Pyridazines

The study of pyridazines has evolved significantly since their initial discovery, with ongoing research into their synthesis, derivatization, and application.

The pyridazine ring system was first identified in the late 19th century. sphinxsai.com Early synthetic methods often involved the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). chemtube3d.com A common and versatile approach to pyridazine synthesis involves the reaction of hydrazines with 1,4-bifunctional reagents. researchgate.net Over the years, numerous methods for the synthesis and derivatization of pyridazines have been developed, allowing for the creation of a wide array of substituted pyridazine compounds. sphinxsai.comresearchgate.net These synthetic advancements have been crucial for exploring the structure-activity relationships of pyridazine-based compounds.

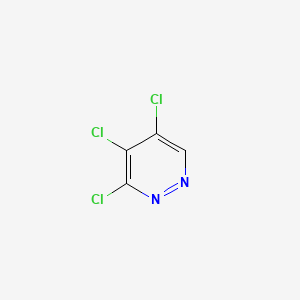

Current research on 3,4,5-trichloropyridazine focuses on its utility as a chemical intermediate in various synthetic applications. It is a solid compound with the chemical formula C₄HCl₃N₂. scbt.com Vibrational spectra of this compound have been studied using infrared and Raman spectroscopy, providing insights into its molecular structure. acs.org The compound serves as a building block in the synthesis of more complex molecules in both the pharmaceutical and agrochemical industries. chemimpex.com

Historical Context of Pyridazine Synthesis and Derivatization

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on the provided outline. The scope is strictly limited to the chemical nature, synthesis, and established research applications of this compound, without delving into dosage, administration, or safety profiles. The content aims to be professional and authoritative, drawing from a diverse range of scientific sources to present a thorough understanding of this compound's role in advanced chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,5-trichloropyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOOJAWDCNOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931141 | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14161-11-6, 873-40-5 | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14161-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14161-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRICHLOROPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESP23PLR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4,5 Trichloropyridazine

Precursor Synthesis and Regioselective Chlorination Strategies

The synthesis of 3,4,5-trichloropyridazine, a crucial intermediate in the development of pharmaceuticals and agrochemicals, relies on precise and controlled chemical reactions. google.comresearchgate.netchemicalbook.com Methodologies for its preparation often involve the regioselective chlorination of pyridazine (B1198779) precursors or multi-step sequences designed to introduce chlorine atoms at specific positions on the pyridazine ring.

Chlorination of Pyridazine and its Derivatives

The direct chlorination of pyridazine and its derivatives serves as a fundamental approach to obtaining chlorinated pyridazines. A common method involves heating 4,5-dichloro-3-pyridazone with phosphorus oxychloride. prepchem.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding this compound.

Another route starts from maleic anhydride, which is first chlorinated and then reacted with hydrazine (B178648) hydrate (B1144303) to form 4-chlorinedyhydroxyl-pyridazine. google.com This intermediate is subsequently treated with phosphorus oxychloride to yield the final trichlorinated product. google.com The reaction conditions, including temperature and the presence of catalysts, are critical for achieving high yields and selectivity.

One-Pot Reaction Sequences in this compound Synthesis

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single vessel. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the concept is applied to the synthesis of related heterocyclic compounds like pyrazoles and pyrazolo[3,4-b]pyridines. nih.govrsc.orgniscpr.res.in These methods often involve tandem reactions such as condensation, cycloaddition, and aromatization. nih.gov The principles of one-pot synthesis, which emphasize operational simplicity and high yields, could conceptually be applied to the synthesis of this compound by carefully selecting reagents and reaction conditions to drive a sequence of chlorination and cyclization reactions.

Nucleophilic Substitution Reactions of this compound

The three chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, making it a versatile building block for creating a variety of functionalized pyridazine derivatives. google.comgoogle.com The reactivity of the different chlorine atoms allows for regioselective substitutions, which are influenced by the nature of the nucleophile and the reaction conditions.

Amination Reactions with Primary and Secondary Amines

Amination reactions are a key transformation of this compound, leading to the synthesis of various amino-substituted pyridazines. google.comunm.edu These reactions typically involve treating this compound with a primary or secondary amine. google.com For instance, the reaction with isopropylamine (B41738) has been reported, as has the reaction with 2-methylamino-ethanol. google.com The nucleophilic amine displaces one or more of the chlorine atoms on the pyridazine ring.

Regioselectivity in Amination Reactions

The position of nucleophilic attack by an amine on the this compound ring is a critical aspect of its reactivity. The reaction of this compound with ammonia (B1221849) in dry ethanol (B145695), for example, yields a mixture of 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine, demonstrating that substitution can occur at different positions. prepchem.com The regioselectivity of these reactions can be influenced by steric and electronic factors of both the pyridazine substrate and the incoming nucleophile. For instance, in related polychlorinated systems, bulky nucleophiles like secondary amines can lead to substitution at less sterically hindered positions. dur.ac.uk

Reaction Conditions and Solvent Effects in Nucleophilic Substitution

The conditions under which nucleophilic substitution reactions are carried out significantly impact the outcome, including the yield and regioselectivity. For example, the reaction of this compound with isopropylamine is performed in refluxing toluene (B28343). google.com In another instance, the reaction with ammonia is conducted in a sealed tube with dry ethanol at elevated temperatures (120°-130° C). prepchem.com

The choice of solvent is also crucial. Polar, protic solvents like water and alcohols can stabilize ions and may influence the reaction pathway. libretexts.org The use of aqueous media under mild conditions has been explored for nucleophilic aromatic substitution reactions, sometimes employing additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction. d-nb.info The polarity and hydrogen-bonding capability of the solvent can affect the stability of the nucleophile and any charged intermediates, thereby influencing the reaction rate and selectivity. libretexts.org

Table of Reaction Conditions for Amination of this compound

| Nucleophile | Solvent | Temperature | Products | Reference |

|---|---|---|---|---|

| Ammonia | Dry Ethanol | 120°-130° C | 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine | prepchem.com |

| Isopropylamine | Toluene | Reflux (approx. 110° C) | Dichloropyridazine amine compound | google.com |

Reactions with Oxygen and Sulfur Nucleophiles

The reaction of this compound with oxygen and sulfur nucleophiles proceeds via nucleophilic aromatic substitution (SNAr). The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

With oxygen-based nucleophiles, such as alkoxides, the reactions can sometimes lead to complex product mixtures. For instance, the reaction of the related tetrachloropyridazine with sodium methoxide (B1231860) has been shown to yield a mixture of all three possible disubstituted isomers, indicating a lack of high regioselectivity with small, highly nucleophilic reagents. dur.ac.uk This suggests that similar challenges might be encountered with this compound, necessitating careful optimization of reaction conditions to favor a desired isomer.

Reactions with sulfur nucleophiles, such as thiols and thiophenols, are also a viable pathway for functionalization. These reactions typically occur in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This thiolate then displaces one of the chlorine atoms on the pyridazine ring. While specific studies on this compound with a wide range of sulfur nucleophiles are not extensively detailed in the literature, the principles of SNAr on electron-deficient heterocycles suggest this is a feasible and important derivatization method. d-nb.info

Halogen Exchange Reactions for Further Functionalization

Halogen exchange (HALEX) reactions are a powerful tool for modifying the reactivity of the pyridazine ring, most notably through the introduction of fluorine atoms. google.com Replacing chlorine with fluorine can significantly alter the electronic properties of the molecule and can be a crucial step in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.com

The fluorination of polychlorinated heterocycles is typically achieved using alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) at elevated temperatures in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427). chemicalbook.comdissertationtopic.net For the closely related 2,3,5-trichloropyridine (B95902), reaction with KF at 220 °C in sulfolane results in partial fluorination to yield 2,3-difluoro-5-chloropyridine. chemicalbook.com More advanced methods utilize ionic liquids as the reaction medium, where 2,3,5-trichloropyridine can be converted to 3,5-dichloro-2-fluoropyridine (B1304973) and 5-chloro-2,3-difluoropyridine (B143520) using KF or CsF. tandfonline.com These examples strongly suggest that this compound can be selectively fluorinated under similar conditions, providing access to valuable fluoro-substituted pyridazine intermediates.

| Reactant | Reagents | Solvent | Temperature | Product(s) | Reference |

| 2,3,5-Trichloropyridine | KF | Sulfolane | 220 °C | 2,3-Difluoro-5-chloropyridine | chemicalbook.com |

| 2,3,5-Trichloropyridine | KF, CsF | [Bmim][BF4] (Ionic Liquid) | 100-110 °C | 3,5-Dichloro-2-fluoropyridine, 5-Chloro-2,3-difluoropyridine | tandfonline.com |

This table presents data for the related compound 2,3,5-trichloropyridine as a model for the expected reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) with 3,4,5-Trichloropyridazineangenechemical.com

Palladium-catalyzed cross-coupling reactions (PCCR) have revolutionized the synthesis of complex organic molecules, and they are particularly effective for the derivatization of heteroaryl halides like this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a premier method for creating biaryl structures. libretexts.org While specific examples utilizing this compound are sparse, extensive research on the analogous 2,3,5-trichloropyridine provides a clear blueprint for its potential applications. nih.govresearchgate.netresearchgate.net

A highly efficient, ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids has been developed. nih.govresearchgate.net This reaction, using palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst and sodium carbonate (Na₂CO₃) as the base in an aqueous DMF system, regioselectively yields 3,5-dichloro-2-arylpyridines in good to excellent yields. nih.govresearchgate.net Notably, the reaction proceeds exclusively at the C2 position, with no di- or tri-substituted products observed, highlighting the influence of steric and electronic factors. nih.gov For polyhalogenated pyridazines, it is generally observed that cross-coupling reactions preferentially occur at the C3 position, which is alpha to a nitrogen atom. nih.gov

Table 1: Ligand-Free Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids nih.govresearchgate.net

| Arylboronic Acid | Catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C | 12 | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C | 12 | 90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C | 12 | 89 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C | 12 | 88 |

| 3-Nitrophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 °C | 12 | 85 |

This table shows representative data for 2,3,5-trichloropyridine, illustrating a powerful method applicable to related trichlorinated heterocycles.

Heck and Stille Coupling Applications

The Heck reaction, coupling an alkene with an aryl halide, and the Stille reaction, which uses an organotin reagent, are also valuable PCCR methods for functionalizing halo-heterocycles. vedantu.comikm.org.my

The Heck reaction typically involves a palladium catalyst, a base, and an alkene. sioc-journal.cn While specific applications with this compound are not well-documented, the general mechanism suggests its feasibility for introducing vinylic substituents.

The Stille reaction offers a versatile route to C-C bond formation under often mild conditions, though the toxicity of organotin reagents is a drawback. dur.ac.ukikm.org.my Studies on polychlorinated pyrimidines have shown that Stille couplings proceed with predictable regioselectivity, favoring reaction at the C4 position, followed by C2. nih.gov For polychlorinated pyridazines, the general trend favors reactivity at the C3 position. nih.gov This suggests that this compound would likely undergo Stille coupling preferentially at the C3-chloro position when reacted with an organostannane in the presence of a palladium catalyst.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org However, for a highly reactive substrate like this compound, direct nucleophilic aromatic substitution with amines often occurs without the need for a catalyst, especially under forcing conditions.

For example, reacting this compound with ammonia gas in a sealed tube at 120-130°C for several days yields a mixture of 4-amino-3,5-dichloropyridazine and 4-amino-5,6-dichloropyridazine. prepchem.comgoogle.com Similarly, reaction with isopropylamine in refluxing toluene provides 4-isopropylamino-3,5-dichloropyridazine. google.com These reactions demonstrate that the C4 position is highly susceptible to nucleophilic attack by amines.

Table 2: Nucleophilic Amination of this compound

| Amine | Solvent | Conditions | Product(s) | Reference(s) |

| Ammonia | Ethanol | 120-130 °C, 5 hours, sealed tube | 4-Amino-3,5-dichloropyridazine & 4-Amino-5,6-dichloropyridazine | prepchem.comgoogle.com |

| Isopropylamine | Toluene | Reflux, 3 hours | 4-Isopropylamino-3,5-dichloropyridazine | google.com |

| Pyrrolidine (2 equiv.) | Ethanol | Not specified | 3,5-Dipyrrolidino-4-chloropyridazine | researchgate.net |

For less reactive chloro-heterocycles or more complex amines, the catalyzed Buchwald-Hartwig reaction becomes essential. Research on the related 2,3,5-trichloropyridine has shown its successful use in tandem Buchwald-Hartwig amination protocols to produce complex heterocyclic systems like azaphenothiazines and azaphenoxazines. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.netresearchgate.net These catalyzed reactions typically employ a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand and a base. asianpubs.orgresearchgate.net

Other Advanced Derivatization Pathways

Beyond the aforementioned reactions, this compound can undergo other useful transformations. The remaining chlorine atoms on partially substituted pyridazine rings serve as handles for further derivatization, allowing for the sequential introduction of different functional groups. google.com

Another potential pathway is reductive dechlorination . Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), in the presence of a reducing agent like hydrogen gas, can be used to selectively or fully remove chlorine atoms from polychlorinated aromatic systems. uwindsor.ca This allows for the synthesis of less-chlorinated pyridazine derivatives from the readily available trichloro- starting material.

Furthermore, derivatization into other functional groups is a key strategy. For instance, related trichloropyridines can be transformed into compounds suitable for gas chromatography analysis by reacting them with silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). epa.gov Such derivatization is crucial for analytical purposes and for preparing substrates for subsequent reactions.

Cycloaddition Reactions Involving the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, makes this compound a suitable candidate for participating as the 4π-electron component in inverse-electron-demand Diels-Alder (IEDDA) reactions. medsci.orgwikipedia.org This type of cycloaddition occurs between an electron-poor diene, such as a substituted pyridazine, and an electron-rich dienophile (e.g., enamines, vinyl ethers, or ynamines). wikipedia.orgsigmaaldrich.comnih.gov

The general mechanism for the IEDDA reaction involving a pyridazine derivative proceeds through a concerted [4+2] cycloaddition, forming a bicyclic intermediate. This intermediate is typically unstable and undergoes a subsequent retro-Diels-Alder reaction, leading to the extrusion of a stable molecule, most commonly nitrogen gas (N₂), to afford a new, substituted six-membered ring. medsci.orgnih.gov

While specific examples detailing the use of this compound in IEDDA reactions are not extensively documented in dedicated studies, the reactivity of the parent pyridazine system is well-established. arkat-usa.org For instance, unsubstituted pyrido[3,4-d]pyridazine (B3350088) undergoes thermally induced IEDDA reactions with enamines to yield isoquinoline (B145761) derivatives. arkat-usa.org The reaction of electron-deficient 1,2,4,5-tetrazines with various dienophiles to form pyridazines is a cornerstone of this chemistry, highlighting the feasibility of the transformation. sigmaaldrich.comnih.govd-nb.info Based on these established principles, this compound is expected to react with suitable electron-rich dienophiles under thermal or Lewis-acid-catalyzed conditions to yield highly functionalized and substituted benzene (B151609) derivatives after the characteristic loss of N₂.

Table 1: Expected Inverse-Electron-Demand Diels-Alder Reaction of this compound

| Diene | Dienophile Type | Expected Intermediate | Product Type |

|---|---|---|---|

| This compound | Electron-rich alkene (e.g., Enamine) | Bicyclic dihydropyridazine | Substituted Aniline |

Functionalization via Metalation/Alkylation

Functionalization of the this compound ring can be achieved through metalation, which involves the deprotonation of the single C-H bond at the C-6 position, followed by quenching with an electrophile. Due to the electron-deficient nature of the pyridazine ring, direct deprotonation requires the use of strong, non-nucleophilic, sterically hindered bases to prevent competitive nucleophilic addition to the ring. arkat-usa.org Commonly employed reagents for the directed metalation of diazines include lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), or complex bases such as TMPMgCl·LiCl. researchgate.netharvard.educlockss.org

The process begins with the abstraction of the C-6 proton by the strong base to form a pyridazinyl anion. This highly reactive intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, disulfides) to introduce a new substituent at the C-6 position.

However, a competing reaction pathway in polychloropyridazines is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. Studies on the reactivity of this compound have elucidated the relative reactivity of the chloro-substituents towards nucleophiles. In reactions with sodium methoxide, a stepwise methoxylation occurs, demonstrating a clear regiochemical preference. The reactivity of the chlorine atoms follows the order C-5 > C-4 > C-3. rsc.org This indicates that the C-5 position is the most electrophilic and susceptible to nucleophilic attack, followed by the C-4 and then the C-3 positions. This inherent reactivity towards SNAr must be considered when designing metalation/alkylation strategies, as the choice of base, solvent, and temperature can influence the reaction outcome.

Table 2: Regioselectivity in Nucleophilic Substitution of this compound with Sodium Methoxide rsc.org

| Reactant | Reagent | Conditions | Products | Observation |

|---|---|---|---|---|

| This compound | 1 eq. NaOMe | Reflux | Mixture of dichloromonomethoxypyridazines | Reactivity order of Cl: 5 > 4 > 3 |

Photochemical Transformations

Photochemistry offers a distinct avenue for the transformation of organic molecules by providing energy to access excited electronic states, which can lead to reactions that are not feasible under thermal conditions. byjus.comvedantu.com For halogenated heteroaromatic compounds like this compound, the primary photochemical process anticipated is the photodissociation of the carbon-chlorine (C-Cl) bonds. chemistrytalk.org

Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited state. This added energy can be sufficient to induce homolytic cleavage of a C-Cl bond, generating a pyridazinyl radical and a chlorine radical. chemistrytalk.org Such radical intermediates are highly reactive and can engage in a variety of subsequent reactions, including:

Hydrogen Abstraction: The pyridazinyl radical can abstract a hydrogen atom from the solvent or another molecule, leading to a de-halogenated product (e.g., a dichloropyridazine).

Radical Combination: The radical can combine with other radical species present in the medium.

Rearrangement: The radical intermediate may undergo structural rearrangements to form isomeric products.

While specific photochemical studies on this compound are limited, research on related chlorinated pesticides provides insight into potential degradation pathways. For example, the photolysis of chlorpyrifos, which contains a trichloropyridinol moiety, shows that light can influence its degradation. epa.gov Similarly, the photocatalysis of other trichlorinated pyridine-based herbicides has been shown to proceed via dechlorination as an initial step. ugr.es These examples suggest that the photochemical transformation of this compound would likely involve the cleavage of its C-Cl bonds as a key step.

Electrophilic Aromatic Substitution (Limited Scope)

The scope of electrophilic aromatic substitution (EAS) on the this compound ring is extremely limited. This low reactivity is a cumulative result of two powerful deactivating factors. uoanbar.edu.iq

First, the pyridazine ring itself is an electron-deficient π-system. The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. uoanbar.edu.iqchemicalbook.com In acidic media, required for many EAS reactions, the nitrogen atoms can be protonated, further increasing the deactivation of the ring. uoanbar.edu.iq

Second, the three chlorine substituents further deactivate the ring. Although halogens possess lone pairs capable of resonance donation (+M effect), their strong electron-withdrawing inductive effect (-I effect) is dominant in deactivated systems, further reducing the ring's nucleophilicity.

The only position available for substitution is C-6. However, due to the profound deactivation of the ring, typical EAS reactions such as Friedel-Crafts alkylation and acylation are generally unsuccessful. uoanbar.edu.iq Reactions like nitration or halogenation would require exceptionally harsh conditions (e.g., strong acids, high temperatures), and are still expected to proceed with great difficulty, if at all. For comparison, the nitration of the related 2,3,5-trichloropyridine requires a nitrating mixture of nitric and sulfuric acid under controlled temperatures to achieve substitution. smolecule.com Therefore, for practical synthetic purposes, electrophilic aromatic substitution is not a viable strategy for the functionalization of this compound.

Spectroscopic and Computational Investigations of 3,4,5 Trichloropyridazine and Its Derivatives

Vibrational Spectroscopy Analysis (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes.

The infrared and Raman spectra of 3,4,5-trichloropyridazine have been recorded in the solid phase and in various solvents. researchgate.netacs.org For solid-phase analysis, techniques such as preparing a KBr pellet or using a polycrystalline film are common. researchgate.netresearchgate.netdrawellanalytical.com In a typical KBr pellet preparation, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. drawellanalytical.com Solution-phase spectra have been obtained using solvents like chloroform (B151607) (HCCl3), carbon disulfide (CS2), and carbon tetrachloride (CCl4). researchgate.netacs.org These different phases and solvent environments can influence the vibrational frequencies and bandwidths, providing insights into intermolecular interactions. For instance, the IR spectrum of this compound has been recorded in a KBr disc, and the Raman spectrum has been taken in the solid phase. researchgate.netresearchgate.net

The assignment of the observed vibrational bands to specific molecular motions is a complex task that is greatly aided by computational methods. scirp.org Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-31G*, have been employed to predict the harmonic frequencies and force fields of this compound. researchgate.netacs.org To improve the agreement between calculated and experimental wavenumbers, the theoretical force fields are often scaled. researchgate.netacs.org This scaling can be done using a standard set of scale factors or a set specifically calibrated for a related molecule, like pyridazine (B1198779). researchgate.netacs.org Such analyses have led to a complete assignment of the fundamental vibrational modes. researchgate.net The vibrational spectra of pyridazine and its chlorinated derivatives are complex, and detailed analysis is necessary, especially in congested spectral areas. researchgate.netacs.org

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for this compound

| IR (KBr disc) researchgate.net | Raman (solid phase) researchgate.net | Assignment (simplified) |

|---|---|---|

| 3075 (w) | 3077 (s) | C-H stretching |

| 1533 (s) | 1532 (m) | Ring stretching |

| 1378 (vs) | - | Ring stretching |

| 1269 (vs) | 1269 (w) | Ring stretching/C-H in-plane bending |

| 1131 (vs) | 1131 (s) | Ring breathing/C-Cl stretching |

| 995 (m) | 998 (vs) | Ring trigonal bending |

| 842 (s) | 842 (m) | C-Cl stretching |

| 698 (s) | 700 (s) | C-Cl stretching |

| 438 (m) | 439 (m) | Ring deformation |

Abbreviations: s, strong; m, medium; w, weak; v, very; vs, very strong.

Experimental Vibrational Spectra of this compound in Different Phases

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govnist.gov For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. nih.gov The presence of chlorine atoms is evident from the characteristic isotopic pattern of the molecular ion and fragment ions, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. nih.gov The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, can provide valuable information for structural identification. nih.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of such compounds and their derivatives. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄HCl₃N₂ | nih.gov |

| Molecular Weight | 183.42 g/mol | nih.gov |

| m/z of Top Peak | 117 | nih.gov |

| m/z of 2nd Highest Peak | 119 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds with high accuracy. measurlabs.com This precision allows for the determination of elemental compositions and the identification of molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation of molecules with the same nominal mass but different elemental formulas. chromatographyonline.com

In the study of this compound and its derivatives, HRMS is crucial for confirming the successful synthesis of target compounds. For instance, in the synthesis of new pyridazine-based iron chelators derived from this compound, ESI-HRMS was used to confirm the molecular formula of the synthesized compounds. rsc.org Similarly, the synthesis of various substituted pyridazinones and pyrimidinones, which involved precursors like 3,4,6-trichloropyridazine, relied on HRMS to verify the elemental composition of the final products. acs.org For example, the calculated mass for a synthesized compound might be C₁₂H₁₂FN₂O₂ (M+H)⁺ 235.0877, with the HRMS finding a mass of 235.0880, confirming the structure. acs.org The accuracy of HRMS is typically within a few parts per million (ppm). chromatographyonline.com

The general procedure for HRMS analysis involves dissolving the sample in a suitable solvent, often with an additive like formic acid, and introducing it into the mass spectrometer. measurlabs.com The instrument, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, then measures the m/z ratio with high resolution. chromatographyonline.com

Table 1: Example of HRMS Data for a Pyridazine Derivative

| Property | Value |

| Molecular Formula | C₁₀H₈FN₂O₂ |

| Calculated Mass (M+H)⁺ | 207.0564 |

| Found Mass (M+H)⁺ | 207.0568 |

| Source | acs.org |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide invaluable insights into the molecular properties and reactivity of chemical compounds, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It has become a principal tool for predicting molecular geometries, vibrational frequencies, and various electronic properties. wikipedia.orgresearchgate.net

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. faccts.de This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. gaussian.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. acs.orgacs.org

The choice of the functional and basis set is critical for the accuracy of the calculations. nih.gov Studies have shown that hybrid functionals like B3LYP, often combined with basis sets such as 6-31G(d,p) or larger, provide reliable geometric parameters for azabenzenes and related heterocyclic systems. nih.govacs.org For instance, a study on biaryls recommended the use of functionals like B3LYP, B3PW91, mPW1PW91, or ωB97XD with DGDZVP2 or 6-31G(d,p) basis sets for accurate geometry optimization. nih.gov The inclusion of solvent effects in the calculations can also significantly improve the accuracy of the predicted geometry. nih.gov

Table 2: Predicted Geometrical Parameters for a Pyridazine-like Structure (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-C | ~1.39 Å |

| Bond Length | C-N | ~1.33 Å |

| Bond Length | C-Cl | ~1.72 Å |

| Bond Angle | N-N-C | ~119° |

| Bond Angle | C-C-Cl | ~121° |

| Dihedral Angle | C-N-N-C | ~0° |

Note: These are illustrative values for a pyridazine-like ring and would need to be specifically calculated for this compound.

DFT calculations are also employed to compute harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. acs.org The calculation of the force field provides the second derivatives of the energy with respect to the nuclear coordinates. Diagonalizing the mass-weighted force constant matrix yields the harmonic frequencies. arxiv.org

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and systematic errors in the computational method. arxiv.orgarxiv.org The choice of scaling factor depends on the level of theory and basis set used. arxiv.org For example, benchmark studies have provided optimized scaling factors for various functionals and basis sets to improve the agreement with experimental data. arxiv.orgarxiv.org These calculations have been successfully applied to various heterocyclic compounds, including pyridazine derivatives. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. pmf.unsa.ba

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2. pmf.unsa.ba

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. pmf.unsa.ba

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). pmf.unsa.ba

FMO analysis has been applied to various heterocyclic systems to understand their reactivity. wuxibiology.comresearchgate.netresearchgate.net For instance, in chlorodiazines, the relative reactivities in nucleophilic substitution reactions have been successfully correlated with the energies and distributions of their LUMOs or LUMO+1s. wuxibiology.com The introduction of substituents can significantly alter the HOMO and LUMO energy levels and thus the reactivity of the pyridazine ring. rsc.org

Table 3: Illustrative FMO Data for a Heterocyclic Compound

| Parameter | Value (eV) |

| EHOMO | -5.28 |

| ELUMO | -1.27 |

| HOMO-LUMO Gap (ΔE) | 4.01 |

| Chemical Potential (μ) | -3.275 |

| Chemical Hardness (η) | 2.005 |

| Electrophilicity (ω) | 2.67 |

| Source (for illustrative data) | malayajournal.org |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the chemical bonding within a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements of the Lewis structure picture. uni-muenchen.defaccts.de It analyzes the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). researchgate.net

The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction and greater charge delocalization, which contributes to the stability of the molecule. researchgate.net This analysis can reveal hyperconjugative interactions, such as those between bonding (σ or π) orbitals and antibonding (σ* or π) orbitals. wisc.edu For example, a study might find significant stabilization energies for π → π interactions within an aromatic ring, indicating strong electronic conjugation. researchgate.net NBO analysis also provides information about atomic charges and the hybrid composition of the bonding orbitals. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Potential, Electrophilicity)

Ab Initio Methods (Hartree-Fock, MP2, Coupled Cluster)

Ab initio quantum chemistry methods are foundational in the computational study of molecules like this compound, providing insights into electronic structure and properties from first principles, without reliance on empirical parameters. These methods include the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP2), and the highly accurate coupled cluster (CC) approach. wikipedia.orgpku.edu.cnmaplesoft.com

For this compound and its close analog 3,6-dichloropyridazine, ab initio calculations have been employed to predict molecular geometries and to compute harmonic frequencies and force fields. researchgate.net Methods such as Hartree-Fock and MP2, utilizing various basis sets like 3-21G, 6-31G, 6-31G, and 6-311G , have been applied to these molecules. researchgate.net Furthermore, coupled cluster calculations, specifically CCSD and CCSD(T) with the 6-311G** basis set, have been used to meticulously evaluate the geometries of pyridazine and 3,6-dichloropyridazine, offering a detailed analysis of their structures. researchgate.net These high-level calculations are crucial for understanding the nuanced effects of substituent atoms on the pyridazine ring.

The coupled cluster method, in particular, is recognized as one of the most reliable techniques for describing many-body systems and is a cornerstone of post-Hartree-Fock quantum chemistry. wikipedia.org It systematically builds upon the Hartree-Fock molecular orbital method by using an exponential cluster operator to account for electron correlation, which is a critical factor for accurate molecular property prediction. wikipedia.orgmaplesoft.com The accuracy of coupled cluster methods, such as CCSD (Coupled Cluster with Singles and Doubles) and the even more refined CCSD(T) which includes a perturbative treatment of triple excitations, makes them invaluable for obtaining benchmark-quality results for small to medium-sized molecules. wikipedia.orgaps.org

The application of these methods to this compound allows for a thorough theoretical investigation of its vibrational spectra. By comparing the calculated harmonic frequencies with experimental infrared (IR) and Raman spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.net This synergy between high-level ab initio calculations and experimental spectroscopy is essential for a complete understanding of the molecule's structural and electronic properties.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations serve as a computational microscope to observe the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov For derivatives of pyridazine, MD simulations have been instrumental in assessing the stability of ligand-receptor complexes formed during molecular docking studies. nih.govresearchgate.net

In the context of drug discovery, MD simulations are frequently used to validate the binding modes of potential drug candidates identified through virtual screening and docking. researchgate.net For instance, in the development of novel pyridazine derivatives as potential agents against Alzheimer's disease, 100 ns molecular dynamics simulations were performed to evaluate the stability of the ligand-receptor complexes under physiological conditions. nih.gov These simulations can reveal crucial information about the interaction dynamics, such as the stability of hydrogen bonds and other non-covalent interactions between the ligand and the protein's active site. researchgate.net

For example, MD simulations have been used to study the interaction of pyridazine derivatives with targets like the ABL1-kinase protein, where they helped to confirm good binding affinity and stable complex formation. researchgate.net By calculating interaction energies, such as short-range Coulomb and Lennard-Jones energies, researchers can quantitatively assess the stability of the protein-ligand complex throughout the simulation. researchgate.net This level of detail is critical for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.com Computational approaches have become indispensable in modern SAR analysis, enabling the systematic exploration of chemical space and the prediction of activity for novel compounds. oncodesign-services.comuni-bonn.de

For pyridazine derivatives, computational SAR methods are employed to identify key structural features that govern their therapeutic effects. nih.gov These studies often involve the generation of a dataset of related compounds with known biological activities. mdpi.com By analyzing this data, researchers can deduce which functional groups and structural modifications lead to increased potency, improved selectivity, or better pharmacokinetic profiles. oncodesign-services.com

A common computational technique in SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use mathematical equations to correlate the chemical structures of compounds, represented by molecular descriptors, with their biological activities. pharmacologymentor.com These descriptors can encode various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.gov For instance, in the design of pyridazine-based inhibitors, QSAR models can help to predict the inhibitory activity of newly designed molecules before they are synthesized, thus prioritizing the most promising candidates. mdpi.com

The insights gained from SAR and QSAR studies are crucial for lead optimization. oncodesign-services.com For example, by understanding the SAR of a series of pyridazine derivatives, chemists can make informed decisions about which parts of the molecule to modify to enhance its interaction with a biological target. This iterative process of design, synthesis, and testing, guided by computational SAR analysis, accelerates the discovery of new drug candidates. oncodesign-services.comnih.gov

| Study Focus | Computational Methods | Key Findings/Applications | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors | HQSAR, CoMFA, CoMSIA, Topomer CoMFA | Developed predictive QSAR models (q² up to 0.905) to guide the design of new compounds with potentially higher activity. | mdpi.com |

| Pyridazine derivatives for Alzheimer's disease | 2D-QSAR, DFT | Used to investigate and design new multifunctional candidates with optimized pharmacokinetic properties and structural stability. | nih.gov |

| General drug discovery | Molecular modeling, machine learning | Utilized to predict biological activity of new compounds, identify promising leads, and optimize structures for improved activity and selectivity. | oncodesign-services.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For derivatives of this compound, molecular docking simulations are a key tool in identifying potential biological targets and in designing more effective therapeutic agents. researchgate.netresearchgate.net

The process of molecular docking involves predicting the binding mode and affinity of a ligand to the active site of a protein. researchgate.net For example, derivatives of this compound have been docked into the active sites of various enzymes to explore their potential as inhibitors. One such study involved the synthesis of 3H-imidazo[4,5-c]pyridazines from this compound and their subsequent evaluation as anticonvulsant agents. researchgate.net

In another study, novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety were synthesized and their potential as antimicrobial agents was assessed through molecular docking against DNA gyrase. nih.gov The docking scores, which are a measure of the binding affinity, ranged from -6.4 to -9.2 kcal/mol, indicating favorable interactions. nih.gov Similarly, monoazaphenothiazine derivatives, some synthesized from 2,3,5-trichloropyridine (B95902) (an isomer of this compound), were docked against glucosamine (B1671600) 6-phosphate synthase, with one compound showing a high binding affinity of -11.51 kcal/mol. researchgate.net

Molecular docking studies have also been instrumental in the development of pyridazine-based N-phenylbenzamides as potential anticancer agents. researchgate.net These compounds were docked into the active sites of proteins relevant to gastric and colon cancer, revealing a strong fit and providing a rationale for their observed biological activity. researchgate.net Furthermore, in the search for treatments for Alzheimer's disease, molecular docking was a key component of a comprehensive computational approach to design novel pyridazine derivatives as multi-target ligands. nih.gov

| Derivative Class | Biological Target | Key Finding/Docking Score | Reference |

|---|---|---|---|

| Thiazole derivatives with pyridine moiety | DNA gyrase | Docking scores between -6.4 and -9.2 kcal/mol, suggesting good inhibitory potential. | nih.gov |

| Monoazaphenothiazine derivatives | Glucosamine 6-phosphate synthase (2VF5) | One derivative showed a high binding affinity of -11.51 kcal/mol. | researchgate.net |

| Imidazopyridazine-based N-phenylbenzamides | Gastric cancer protein (PDB = 2BID), Colon cancer protein (PDB = 2A4L) | Potent derivatives showed a strong fit with the active sites of the tested proteins. | researchgate.net |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation-related proteins | Designed novel derivatives with favorable interactions with key AD-related proteins. | nih.gov |

ADMET Prediction and Drug-Likeness Assessment (Computational)

In the process of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov Computational methods for ADMET prediction and drug-likeness assessment have become essential tools to filter out compounds with unfavorable profiles early in the discovery pipeline, thereby saving time and resources. scilit.com

For derivatives of this compound and related heterocyclic compounds, in silico ADMET prediction is a standard component of the design and evaluation process. nih.govresearchgate.net These computational models predict various physicochemical and pharmacokinetic properties based on the molecule's structure. For example, Lipinski's rule of five is a widely used guideline to assess drug-likeness, focusing on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scilit.com Studies on 3,5,6-trichloropyridin-2-yl derivatives, which are structurally related to this compound, showed that the synthesized compounds generally adhered to Lipinski's parameters, suggesting good membrane permeability and gastrointestinal absorption. scilit.com

Beyond simple rules, more sophisticated models are used to predict a wide range of ADMET properties. For instance, in the development of imidazopyridazine-based N-phenylbenzamides, computational predictions of ADME and drug-likeness demonstrated the potential of the new compounds as leads for further development. researchgate.net Similarly, for novel pyridazine derivatives designed for Alzheimer's disease, ADMET property analysis was a key part of the computational workflow, with the designed compounds showing promising oral absorption (96%) and no significant predicted toxicity. nih.gov

The goal of these computational assessments is to create a comprehensive profile of a compound's likely behavior in the body. This includes predicting its solubility, permeability, potential for metabolism by cytochrome P450 enzymes, and potential for causing various forms of toxicity. nih.gov By integrating these predictions into the design process, chemists can optimize not only the potency of a compound but also its drug-like properties, increasing the likelihood of success in later stages of development.

| Derivative Class | Key Predicted Properties | Significance | Reference |

|---|---|---|---|

| 3,5,6-Trichloropyridin-2-yl derivatives | Good membrane permeability, good gastrointestinal absorption (Log S of -4.06 to -5.77, PSA <140) | Adherence to Lipinski's parameters suggests favorable pharmacokinetic properties for oral administration. | scilit.com |

| Imidazopyridazine-based N-phenylbenzamides | Promising ADME and drug-likeness properties | Demonstrated potential as leads for further drug development. | researchgate.netresearchgate.net |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Promising oral absorption (96%), no significant predicted toxicity | Indicates suitability for development as orally administered drugs for Alzheimer's disease. | nih.gov |

Advanced Applications of 3,4,5 Trichloropyridazine in Specialized Chemical Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 3,4,5-trichloropyridazine is a valued building block for creating new therapeutic molecules. Its structural framework is a key component in the synthesis of compounds targeting a range of pathological conditions.

The primary role of this compound in drug discovery is as a versatile intermediate. The reactivity of its chlorine atoms allows for sequential and regioselective substitution, enabling chemists to build a variety of derivative compounds. Dichloropyridazine amine compounds, which are prepared directly from this compound through nucleophilic substitution with an amine, are considered particularly valuable intermediates in the synthesis of pharmaceuticals. This process typically involves reacting this compound with an amine compound, where one of the chlorine atoms is displaced.

For example, the reaction of this compound with ammonia (B1221849) or various primary amines leads to the formation of aminodichloropyridazines. These products can then be further modified to create more complex molecular architectures for drug candidates. The ability to generate these intermediates makes this compound a foundational element in the synthetic pathways of numerous potential drugs.

The strategic use of this compound as a precursor facilitates the development of a wide array of bioactive molecules. By leveraging its reactivity, researchers can introduce different functional groups to the pyridazine (B1198779) ring, thereby tuning the molecule's steric and electronic properties to interact with specific biological targets. This has led to the creation of novel heterocyclic systems, such as imidazo[4,5-c]pyridazines and azidopyridazine N-oxides, which have been investigated for their potential pharmacological effects. The synthesis of these scaffolds demonstrates the compound's importance in generating libraries of new chemical entities for screening and development into drug candidates.

Derivatives synthesized from this compound have shown promise in several key therapeutic areas, including the treatment of central nervous system disorders, cancer, and microbial infections.

Research into new treatments for epilepsy has explored analogues of known anticonvulsant purines. In one study, this compound was used as the starting material for a five-stage synthesis to produce 3H-imidazo[4,5-c]pyridazine analogues. These compounds were designed as structural variants of a potent anticonvulsant, 9-(2-fluorobenzyl)-6-methylamino-9H-purine. The synthesized analogues were evaluated for their ability to protect against maximal electroshock-induced seizures in rats. While the resulting compounds were found to be less potent than the parent purine, this research highlights the utility of this compound in creating novel heterocyclic systems for neurological drug discovery.

Table 1: 3H-Imidazo[4,5-c]pyridazine Analogues Synthesized from this compound

| Compound Name | Starting Material | Reported Activity |

|---|---|---|

| 3H-Imidazo[4,5-c]pyridazine analogue 8 | This compound | One-tenth or less as active as the reference compound in rat maximal electroshock tests. |

In the search for new anticancer agents, scientists have synthesized novel pyridazine derivatives from this compound. Specifically, the reaction of this compound has been used to prepare azidopyridazine N-oxides. The synthesis of 4-azidopyridazine 1-oxide and 5-azidopyridazine 1-oxide was accomplished from their corresponding hydrazino precursors, which were themselves derived from the trichloropyridazine starting material. These compounds were explicitly developed for evaluation as potential anticancer agents, demonstrating another significant application of this compound in medicinal chemistry.

Table 2: Azidopyridazine 1-Oxides Synthesized from this compound for Anticancer Research

| Compound Name | Precursor | Starting Material |

|---|---|---|

| 4-Azidopyridazine 1-oxide | 4-Hydrazinopyridazine 1-oxide | This compound |

This compound itself has been identified as an N-oxide that possesses antimicrobial activity. cymitquimica.com This intrinsic property, combined with its utility as a synthetic intermediate, makes its derivatives candidates for the development of new antimicrobial and antifungal drugs. The incorporation of the trichloropyridazine moiety into larger molecules is a strategy being explored to generate novel compounds with potential efficacy against various microbial pathogens.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dichloropyridazine amine |

| Aminodichloropyridazine |

| 9-(2-fluorobenzyl)-6-methylamino-9H-purine |

| 3H-Imidazo[4,5-c]pyridazine |

| 4-Azidopyridazine 1-oxide |

| 5-Azidopyridazine 1-oxide |

| 4-Hydrazinopyridazine 1-oxide |

Synthesis of Pyridazine-Based Compounds with Potential Pharmacological Activities

Kinase Inhibitors and Other Enzyme Modulators

The pyridazine scaffold is a significant structural element in the design of enzyme modulators, particularly kinase inhibitors. This compound serves as a versatile starting material for synthesizing more complex molecules aimed at therapeutic targets. For instance, it is a key precursor in the preparation of dichloropyridazine amine compounds, which are valuable intermediates for pharmaceuticals. google.com The process typically involves a nucleophilic substitution reaction where an amine compound displaces one of the chlorine atoms on the this compound ring. google.com

A notable application is in the synthesis of inhibitors for the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are serine/threonine kinases implicated in cancer and other proliferative diseases. google.comgoogle.com The synthetic route can involve reacting this compound with an appropriate aminoalcohol, such as 2-methylamino-ethanol, to produce an intermediate that is further elaborated into fused triazolo[4,3-b]pyridazine derivatives. google.comgoogle.com These resulting tricyclic compounds have been identified as potent PIM kinase inhibitors. google.com The imidazo[1,2-b]pyridazine (B131497) core, which can be derived from pyridazine precursors, is another "privileged scaffold" in medicinal chemistry, famously found in the multi-targeted tyrosine kinase inhibitor, Ponatinib. nih.govnih.gov The development of such compounds highlights the role of the pyridazine structure in creating molecules that can modulate enzyme activity, offering potential therapeutic benefits. google.comgoogle.com

Structure-Biological Activity Relationships in Pyridazine Derivatives

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, in a series of pyridazine derivatives designed as acetylcholinesterase (AChE) inhibitors, modifications to the pyridazine core led to significant variations in activity. acs.orgacs.org

Key SAR findings for these AChE inhibitors include:

Substitution at C-5: Introducing a lipophilic, aliphatic group at the C-5 position of the pyridazine ring was found to be favorable for AChE-inhibitory activity. acs.org For instance, the 5-methyl derivative (compound 4c) showed a six-fold increase in activity compared to the lead compound. acs.orgacs.org

Substitution at C-4: In contrast, adding a lipophilic group like isopropyl at the C-4 position resulted in compounds with weaker activity. acs.org

Substitution at C-6: Replacing the C-6 phenyl group with other moieties, such as a thiophene (B33073) or pyridine (B92270) ring, led to derivatives with comparable or slightly improved potency. acs.org

Ring Fusion: Constraining the structure by creating tricyclic systems, such as the indenopyridazine derivative (4g), dramatically increased potency, with one derivative showing a 12-fold increase in activity. acs.orgacs.org

These studies demonstrate that the pyridazine ring is not merely a scaffold but an active participant in molecular recognition, where its electronic properties and substitution pattern dictate the biological outcome. nih.govacs.orgacs.org

Table 1: SAR Findings in Pyridazine-Based Acetylcholinesterase Inhibitors

| Modification Site | Substituent/Modification | Impact on AChE-Inhibitory Activity | Reference Compound |

|---|---|---|---|

| C-4 Position | Isopropyl group | Decreased potency (3-fold less potent) | 1 |

| C-5 Position | Methyl group | Increased potency (6-fold more potent) | 1 |

| C-5 Position | Ethyl or Propyl group | Slight increase in potency | 1 |

| C-6 Position | Thiophene or Pyridine ring | Comparable or slightly increased potency | 1 |

| Ring System | Fused Indenopyridazine | Significantly increased potency (12-fold more potent) | 1 |

Ligand-Target Binding Mechanisms for Pyridazine-Based Therapeutics

The effectiveness of pyridazine-based therapeutics is rooted in the specific molecular interactions between the ligand (the drug) and its biological target. The pyridazine ring possesses unique physicochemical properties that facilitate these interactions. nih.gov It is characterized by a high dipole moment and the presence of two adjacent nitrogen atoms, which act as robust hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity can be critical for anchoring the molecule within the active site of a target protein. nih.gov

Computational methods like molecular docking and molecular dynamics simulations are instrumental in elucidating these binding mechanisms. tandfonline.com For instance, docking studies on coumarin-fused pyridines targeting the α-glucosidase enzyme revealed stable binding patterns. dovepress.com Similarly, for pyridazine-based inhibitors of acetylcholinesterase, modeling suggests that the core heterocycle interacts with key residues in the enzyme's active site. acs.org The electron-withdrawing nature of substituents, such as the chlorine atoms in this compound, influences the electronic properties of the ring, which in turn affects its binding interactions. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds with target proteins, such as cysteine residues, is a key mechanism for the activity of some pyridine-containing drugs. dovepress.com These detailed binding studies are essential for the rational design and optimization of new pyridazine-based therapeutic agents. tandfonline.comacs.org

Agrochemical Research and Development

This compound is a significant building block in the field of agrochemical research and development. google.com Its poly-chlorinated and reactive structure makes it a valuable intermediate for synthesizing a range of active ingredients used in products designed to protect crops. google.comresearchgate.net The compound's utility spans the creation of both herbicides for weed control and pesticides for managing insect infestations, contributing directly to modern agricultural practices aimed at securing and improving crop yields. guidechem.com

Intermediate in Herbicide and Pesticide Synthesis

The primary role of this compound in the agrochemical industry is as a key intermediate. google.com The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to build more complex molecules with desired biological activities. google.comresearchgate.net This reactivity is harnessed to produce a variety of pesticides and herbicides. guidechem.com

For example, dichloropyridazine amine compounds, which are direct precursors to certain pesticides and pharmaceuticals, are typically prepared from this compound via a nucleophilic substitution with an amine. google.com The process allows for the creation of compounds with specific toxicological profiles against target pests. nih.gov Similarly, the related compound 2,3,5-trichloropyridine (B95902) is used as an intermediate for producing active herbicidal substances. nih.gov The synthesis of neonicotinoid analogues, a major class of insecticides, often involves a pyridine-based framework, highlighting the importance of such chlorinated heterocyclic starting materials in developing new pest control agents. nih.gov

Development of Crop Protection Solutions

The use of this compound as a synthetic intermediate directly contributes to the development of effective crop protection solutions. google.com By enabling the synthesis of novel herbicides and pesticides, it allows for the creation of products that can manage a wide range of agricultural threats. guidechem.comnih.gov The development of selective herbicides, for instance, allows for targeted action against specific weed species while minimizing harm to the desired crops.

Research in this area focuses on creating molecules that are not only effective but also align with sustainable agricultural practices. chemimpex.com The unique structure of derivatives made from precursors like this compound can lead to compounds that target specific pests, potentially reducing the impact on non-target, beneficial organisms. chemimpex.compsu.edu The ultimate goal is to safeguard crops from pests, diseases, and weed competition, thereby ensuring higher yields and better-quality agricultural production. mdpi.com

Impact on Pest Management and Crop Yields

The development of effective pesticides and herbicides from intermediates like this compound has a significant impact on pest management and, consequently, on crop yields. Pests and diseases are responsible for substantial losses in agricultural production globally. nih.gov The application of pesticides is a critical strategy in modern agriculture to mitigate these losses. mdpi.com

Effective pest management helps to:

Reduce Crop Damage: By controlling insect pests that feed on crops, pesticides prevent direct damage to plants, which can otherwise lead to significant yield reductions. nih.govpsu.edu

Control Weeds: Herbicides synthesized from these intermediates help manage weed populations that compete with crops for essential resources like water, sunlight, and nutrients. Uncontrolled weed growth can lead to complete crop failure. mdpi.com

Prevent Disease Transmission: Some insect pests are vectors for plant viruses. By controlling these pests, pesticides indirectly reduce the incidence of crop diseases. nih.gov

While the use of synthetic pesticides is a complex issue, their role in preventing large-scale crop loss and ensuring food security is undeniable. psu.edumdpi.com The continuous development of new active ingredients, facilitated by versatile chemical intermediates, is a key component of integrated pest management (IPM) strategies designed to maintain high crop yields. psu.eduresearchgate.net

Materials Science Applications

While chlorinated pyridines are noted for their role in creating flame-retardant coatings and specialty polymers, specific research detailing the direct application of this compound in the synthesis of polymers and coatings is not extensively documented in available literature. The reactivity of its chloro-substituents, however, suggests potential as a monomer or cross-linking agent, though this remains an area for further exploration.

The electron-deficient nature of the pyridazine ring makes this compound a valuable precursor for creating highly functionalized building blocks for materials science. nbinno.comresearchgate.net Its utility stems from the controlled and selective reactivity of its chlorine atoms in nucleophilic substitution reactions. nbinno.com

Research has demonstrated that this compound serves as a key starting material for producing bi- or tri-functionalized molecules that are of significant interest in the development of functional materials. researchgate.net The reaction of this compound with secondary amines like pyrrolidine, piperidine, and morpholine (B109124) can be finely tuned to achieve specific substitution patterns. For instance, using an excess of a secondary amine leads to a disubstitution reaction, selectively replacing the chlorine atoms at positions 3 and 5. nbinno.com Conversely, when a stoichiometric amount (e.g., two equivalents) of the amine is used in a solvent like ethanol (B145695), the reaction yields a monosubstituted product, with the substitution occurring at the 5-position. nbinno.com

These resulting mono- and di-substituted pyridazines are themselves versatile intermediates, possessing remaining chloro-substituents that can undergo further chemical transformations, such as palladium cross-coupling reactions. nbinno.com This multi-step functionalization allows for the construction of complex molecules with tailored properties, making them attractive for applications in advanced materials. researchgate.net

Table 1: Reactivity of this compound with Secondary Amines

| Reactants | Reaction Conditions | Primary Product Type | Substitution Position(s) | Source(s) |

|---|---|---|---|---|

| This compound + Excess Secondary Amine (e.g., pyrrolidine, piperidine, morpholine) | - | Disubstitution | 3 and 5 | nbinno.com |

| This compound + 2 Equivalents of Secondary Amine | Ethanol | Monosubstitution | 5 | nbinno.com |